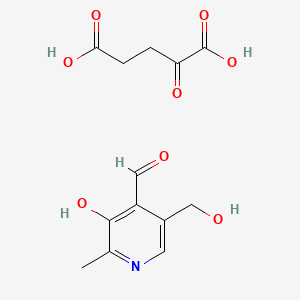

Pyridoxal oxoglurate

Description

Properties

CAS No. |

40273-30-1 |

|---|---|

Molecular Formula |

C13H15NO8 |

Molecular Weight |

313.26 g/mol |

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;2-oxopentanedioic acid |

InChI |

InChI=1S/C8H9NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,4,10,12H,3H2,1H3;1-2H2,(H,7,8)(H,9,10) |

InChI Key |

MUXYIGOUJRUBPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.C(CC(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Biochemical Mechanisms of Pyridoxal 2 Oxoglutarate Reactions

Formation of the Pyridoxal-2-Oxoglutarate Schiff Base Intermediate

The initial and obligatory step in nearly all PLP-dependent enzyme reactions is the formation of a Schiff base, also known as an internal aldimine, between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue within the enzyme's active site. psu.edulibretexts.org This internal aldimine is the resting state of the enzyme. Upon introduction of an amino acid substrate, a transimination reaction occurs. The amino group of the incoming substrate attacks the internal aldimine, leading to the formation of a new Schiff base between the substrate and PLP, termed the external aldimine. psu.edunih.gov This process effectively displaces the active site lysine. psu.edunih.gov

In the context of the reverse half-reaction of transamination, the pyridoxamine-5'-phosphate (PMP) form of the enzyme reacts with an α-keto acid, such as 2-oxoglutarate. nih.gov The reaction commences with the formation of a Schiff base between PMP and 2-oxoglutarate, creating a ketimine intermediate. drugbank.com This is a critical step that prepares the molecule for the subsequent electronic rearrangements central to catalysis. The formation of this ketimine is a reversible process and a prelude to the transfer of the amino group. drugbank.com

Stereoelectronic Control in Pyridoxal-2-Oxoglutarate Transamination: Quinoid Intermediate Formation

A key feature of PLP catalysis is its ability to act as an electron sink, stabilizing carbanionic intermediates. libretexts.orgunipr.it Following the formation of the external aldimine, a proton is abstracted from the α-carbon of the amino acid substrate by a general base in the active site, often the same lysine residue that was initially bound to PLP. nih.govnih.gov This deprotonation results in the formation of a resonance-stabilized carbanionic intermediate known as the quinonoid intermediate. psu.edulibretexts.orgnih.govunipr.it The negative charge is delocalized into the conjugated π-system of the pyridoxal (B1214274) ring, a critical factor in lowering the activation energy of the reaction. libretexts.org

The stereoelectronic control exerted by the enzyme is paramount. The enzyme binds the substrate-PLP adduct in a specific conformation where the bond to be cleaved at the α-carbon is oriented perpendicular to the plane of the PLP pyridine (B92270) ring. nih.govlibretexts.org This precise orientation maximizes the overlap of the breaking bond's orbital with the π-system of the coenzyme, facilitating bond cleavage and quinonoid formation. nih.gov

In the reverse reaction involving 2-oxoglutarate, the ketimine intermediate undergoes reprotonation at the C4' position of the coenzyme, which leads to the formation of an aldimine. drugbank.comunipr.it This tautomeric shift is followed by hydrolysis, releasing the newly formed amino acid and regenerating the PLP form of the enzyme, ready for another catalytic cycle. libretexts.orgdrugbank.com The quinonoid intermediate is central to this process, representing the pivotal point of electronic rearrangement.

Kinetic Characterization of Pyridoxal-2-Oxoglutarate Catalytic Cycles

The kinetics of transamination reactions involving pyridoxal and 2-oxoglutarate are typically characterized by a Ping-Pong Bi-Bi mechanism. acs.orgacs.org This mechanism consists of two distinct half-reactions. nih.gov In the first half-reaction, the PLP-form of the enzyme reacts with the first substrate (an amino acid) to produce the first product (an α-keto acid) and the PMP-form of the enzyme. In the second half-reaction, the PMP-enzyme reacts with the second substrate (2-oxoglutarate) to generate the second product (glutamate) and regenerate the PLP-enzyme. nih.govacs.org

Pre-steady-state kinetic studies of enzymes like aspartate aminotransferase have elucidated the individual steps of this cycle. acs.orgnih.gov These studies reveal that each half-reaction involves the rapid binding of the substrate to the respective form of the enzyme, followed by a rate-determining interconversion between the enzyme-substrate complexes. acs.org For instance, the reaction of the pyridoxamine (B1203002) form of the enzyme with 2-oxoglutarate is one such half-reaction that can be monitored spectrophotometrically. acs.orgnih.gov The withdrawal of the α-proton from the amino acid substrate is often a significant rate-determining step, as indicated by primary kinetic isotope effects. acs.org

Influence of Enzyme Active Site on Pyridoxal-2-Oxoglutarate Reactivity

The enzyme's active site plays a crucial role in modulating the reactivity of the pyridoxal-2-oxoglutarate pair and dictating the reaction specificity. The protein microenvironment precisely orients the substrates and the coenzyme, facilitating specific chemical transformations while preventing others. nih.govcaldic.com

Key interactions within the active site include:

Coenzyme Binding: The PLP coenzyme is typically bound covalently to a lysine residue in the resting state. psu.edubiorxiv.org Other residues, such as an arginine, often interact with the pyridine nitrogen of PLP, influencing its electronic properties. nih.gov

Substrate Binding: Specific amino acid residues in the active site form hydrogen bonds and salt bridges with the substrate's functional groups, ensuring proper positioning for catalysis. nih.gov For example, in aspartate aminotransferase, arginine residues move to interact with the carboxylate groups of the substrate. nih.gov

Catalytic Residues: A basic residue, usually the ε-amino group of the lysine that forms the internal aldimine, acts as a general base to abstract the α-proton from the substrate, initiating the formation of the quinonoid intermediate. nih.govnih.gov

The active site architecture creates a specific electrostatic potential that can influence the distribution of electrons in the quinonoid intermediate, thereby directing the course of the reaction towards transamination. psu.edu By controlling the conformation of the substrate-coenzyme complex, the enzyme ensures that the correct Cα bond is perpendicular to the coenzyme's π-system, a prime example of stereoelectronic control. nih.gov

Enzymatic Systems Facilitating Pyridoxal 2 Oxoglutarate Interconversion

Classification and Diversity of Pyridoxal (B1214274) 5'-Phosphate-Dependent Aminotransferases Utilizing 2-Oxoglutarate

Pyridoxal 5'-phosphate (PLP)-dependent aminotransferases that utilize 2-oxoglutarate as a primary amino group acceptor are a widespread and functionally diverse family of enzymes. nih.govnih.gov They are integral to the metabolic pathways of virtually all organisms. nih.gov These enzymes are classified into different fold-types based on their three-dimensional structures, with the majority belonging to fold-type I. nih.gov The catalytic versatility of these enzymes is vast, encompassing reactions with a wide array of amino acid substrates. nih.gov In all these reactions, 2-oxoglutarate and its corresponding amino acid, L-glutamate, serve as a constant amino group acceptor and donor pair, respectively. nih.gov

Aspartate Aminotransferase (AspAT) and its Specificity for Pyridoxal and 2-Oxoglutarate

Aspartate aminotransferase (AspAT), also known as aspartate transaminase (AST), is a key PLP-dependent enzyme that catalyzes the reversible transamination between L-aspartate and 2-oxoglutarate to form oxaloacetate and L-glutamate. ebi.ac.ukwikipedia.orgyeastgenome.org This reaction is a critical link between amino acid metabolism and the citric acid cycle. wikipedia.org The specificity of AspAT for its dicarboxylic substrates is largely determined by the interactions within its active site. nih.gov Specific arginine residues are responsible for binding the carboxylate groups of both the amino acid and the keto acid substrates. wikipedia.orgnih.gov The enzyme operates through a ping-pong bi-bi mechanism where the amino group from aspartate is first transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing oxaloacetate. wikipedia.org Subsequently, 2-oxoglutarate binds to the active site and accepts the amino group from PMP to form glutamate (B1630785), regenerating the PLP-enzyme complex. ebi.ac.ukwikipedia.org

| Feature | Description | Reference |

|---|---|---|

| EC Number | 2.6.1.1 | wikipedia.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | wikipedia.org |

| Substrates | L-aspartate, 2-oxoglutarate | ebi.ac.ukyeastgenome.org |

| Products | Oxaloacetate, L-glutamate | ebi.ac.ukyeastgenome.org |

| Mechanism | Ping-pong bi-bi | wikipedia.org |

Alanine (B10760859) Aminotransferase (AlaAT) and the Central Role of 2-Oxoglutarate

Alanine aminotransferase (AlaAT), also known as alanine transaminase (ALT), is another pivotal aminotransferase that channels nitrogen between amino acids and keto acids. wikipedia.org It catalyzes the reversible transfer of an amino group from L-alanine to 2-oxoglutarate, yielding pyruvate (B1213749) and L-glutamate. wikipedia.orgqmul.ac.uk This reaction is central to the glucose-alanine cycle, a process that facilitates the transport of nitrogen from muscle to the liver. nih.gov Like other aminotransferases, AlaAT is a PLP-dependent enzyme. qmul.ac.ukelisakits.co.uk The presence of PLP is essential for the enzyme's catalytic activity, and its addition to assays can significantly increase measured AlaAT activity in serum samples. nih.govresearchgate.net The reaction mechanism follows the characteristic ping-pong kinetic pattern, with 2-oxoglutarate serving as the ultimate amino group acceptor to form glutamate. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| EC Number | 2.6.1.2 | wikipedia.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | qmul.ac.uk |

| Substrates | L-alanine, 2-oxoglutarate | qmul.ac.uk |

| Products | Pyruvate, L-glutamate | qmul.ac.uk |

| Cellular Location | Predominantly in the liver | elisakits.co.uknih.gov |

Branched-Chain Amino Acid Aminotransferases (BCATs) and their Interaction with 2-Oxoglutarate

Branched-chain amino acid aminotransferases (BCATs) are responsible for the reversible transamination of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—to their corresponding branched-chain α-keto acids (BCKAs). nih.gov This is the initial and rate-limiting step in BCAA catabolism. mdpi.com In this reaction, 2-oxoglutarate serves as the amino group acceptor, leading to the formation of glutamate. mdpi.comnih.gov There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.gov While most amino acid catabolism begins in the liver, the primary site for the initial step of BCAA breakdown is in extrahepatic tissues like skeletal muscle, due to lower hepatic BCAT activity. mdpi.com

Kynurenine (B1673888) Aminotransferases (KATs) and the Pyridoxal-2-Oxoglutarate Axis in Tryptophan Metabolism

Kynurenine aminotransferases (KATs) are a group of PLP-dependent enzymes that play a crucial role in the tryptophan metabolic pathway. mdpi.comwikipedia.org They catalyze the transamination of L-kynurenine to form kynurenic acid, a neuroprotective agent. mdpi.comresearchgate.net Several isoforms of KAT exist, including KAT I, II, III, and IV, which are located in different cellular compartments. mdpi.com The primary amino group acceptor in this reaction is 2-oxoglutarate, which is converted to L-glutamate. mdpi.comwikipedia.org The activity of KATs is a key determinant of the balance between neurotoxic and neuroprotective metabolites in the kynurenine pathway. mdpi.com

| Isoform | Gene | Cellular Location | Reference |

|---|---|---|---|

| KAT I | KYAT1 | Cytosol | mdpi.com |

| KAT II | AADAT | Inner mitochondrial membrane | mdpi.com |

| KAT III | KYAT3 | Inner mitochondrial membrane and cytosol | mdpi.com |

| KAT IV | GOT2 | Mitochondrial matrix and plasma membrane | mdpi.com |

Glycine (B1666218) Cleavage System and Glycine Dehydrogenase (Decarboxylating) Interactions with Pyridoxal Phosphate (B84403) and 2-Oxoglutarate

The glycine cleavage system (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine. nih.govjst.go.jpfoundationnkh.org It is composed of four proteins: P-protein (glycine dehydrogenase [decarboxylating]), H-protein, T-protein, and L-protein. nih.govjst.go.jpresearchgate.net The P-protein is a PLP-dependent enzyme that catalyzes the initial decarboxylation of glycine. nih.govjst.go.jp While the GCS does not directly utilize 2-oxoglutarate in its main reaction cycle, the L-protein component, a dihydrolipoamide (B1198117) dehydrogenase, is also a component of the 2-oxoglutarate dehydrogenase complex. nih.gov This shared component creates an indirect link between glycine metabolism and the citric acid cycle, where 2-oxoglutarate is a key intermediate. Furthermore, pyridoxine (B80251) 5'-phosphate, a vitamer of vitamin B6, has been shown to inhibit the GCS by competing with PLP in the GcvP protein, highlighting the critical role of the correct pyridoxal phosphate form in this system. nih.gov

Structural Biology of Enzyme-Pyridoxal-2-Oxoglutarate Interactions

The three-dimensional structures of numerous aminotransferases have been determined, providing detailed insights into the molecular basis of their catalytic mechanism and substrate specificity. nih.govpnas.orgnih.gov These enzymes are typically homodimers, with each subunit consisting of a large and a small domain. nih.govpnas.org The active site is located at the interface of these two domains and often involves residues from both subunits. nih.govpnas.org

The PLP cofactor is covalently bound to a conserved lysine (B10760008) residue in the active site via a Schiff base linkage. nih.gov Upon substrate binding, a new Schiff base is formed between the amino acid substrate and PLP. nih.gov The binding of dicarboxylic substrates like aspartate and 2-oxoglutarate is mediated by conserved arginine residues that interact with the carboxylate groups of the substrate. wikipedia.orgnih.gov This interaction not only positions the substrate for catalysis but also induces a conformational change in the enzyme, often involving the movement of the small domain to close over the active site. nih.gov This "open-to-closed" conformational change is a common feature among these enzymes and is crucial for catalysis. nih.gov The coenzyme itself also undergoes significant movement during the catalytic cycle, tilting to facilitate the different steps of the transamination reaction. nih.gov

Architecture of the Coenzyme Binding Pocket

The binding of the pyridoxal 5'-phosphate (PLP) coenzyme is a hallmark of this class of enzymes and is crucial for their catalytic activity. The coenzyme is typically found covalently attached to the enzyme through an imine linkage, also known as a Schiff base, with the ε-amino group of a conserved lysine residue in the active site. drugbank.comwikipedia.org This internal aldimine keeps the coenzyme poised for reaction.

The binding pocket is a highly specialized microenvironment that precisely orients the PLP molecule through a network of non-covalent interactions. Key architectural features include:

Phosphate Group Binding: The 5'-phosphate group of PLP is a critical anchor. It is typically nestled in a pocket rich in positively charged or polar residues, such as arginine, lysine, or serine, which stabilize its negative charge through hydrogen bonds and electrostatic interactions. This interaction is vital for locking the coenzyme in the correct position.

Pyridine (B92270) Ring Interactions: The pyridine ring of PLP is also specifically recognized. A conserved aspartate or glutamate residue often forms a hydrogen bond with the protonated nitrogen atom of the pyridine ring, enhancing the coenzyme's ability to act as an electron sink during catalysis. Aromatic residues, like tyrosine or phenylalanine, may engage in stacking interactions with the pyridine ring, further contributing to its precise orientation.

Substrate Channel: The active site is shaped to accommodate both the amino acid substrate and the co-substrate, 2-oxoglutarate. Upon substrate binding, the initial internal aldimine with the lysine residue is replaced by an external aldimine with the substrate amino acid, a key step known as transaldimination. drugbank.com The architecture ensures that this new Schiff base is positioned correctly for the subsequent catalytic steps.

| Component of PLP | Interacting Enzyme Features | Type of Interaction |

| 5'-Phosphate Group | Conserved Lysine, Arginine, Serine residues | Electrostatic, Hydrogen Bonding |

| Pyridine Ring Nitrogen | Conserved Aspartate or Glutamate residue | Hydrogen Bonding |

| Pyridine Ring Face | Aromatic residues (e.g., Tyrosine) | π-stacking |

| Aldehyde Group | Active site Lysine residue | Covalent (Internal Aldimine) |

Structural Dynamics and Conformational Changes during 2-Oxoglutarate Binding

Enzymes that utilize 2-oxoglutarate are not static structures; their function is intrinsically linked to precise conformational dynamics. royalsocietypublishing.org The binding of substrates, including 2-oxoglutarate, often induces significant structural changes that are essential for catalysis. This phenomenon, known as "induced fit," ensures the active site is properly configured for the chemical reaction and shielded from the bulk solvent.

In many aminotransferases, the enzyme is composed of two distinct domains: a large domain that anchors the PLP coenzyme and a smaller domain. The binding of the substrate and co-substrate in the cleft between these domains triggers a conformational change. nih.gov This typically involves a rigid-body rotation of the small domain relative to the large one, effectively closing the active site. nih.gov

This "open-to-closed" transition serves several critical functions:

Substrate Sequestration: It isolates the substrates from the aqueous environment, preventing non-productive side reactions such as the hydrolysis of Schiff base intermediates.

Catalytic Group Alignment: The closure brings key catalytic residues into the correct proximity and orientation to participate in proton transfers and other steps of the reaction mechanism.

Studies on related enzymes, such as 2-oxoglutarate dehydrogenase, have utilized substrate analogues to capture crystallographic "snapshots" of different catalytic states, revealing distinct "early" and "late" conformations that highlight the dynamic nature of the active site during the reaction cycle. bohrium.comnih.gov

| Catalytic Stage | Enzyme Conformation | Primary Function |

| Substrate-free | Open | Allows substrate and co-substrate entry |

| Substrate-bound | Closed | Sequesters reactants, aligns catalytic groups |

| Product-bound | Open | Facilitates product release |

Inter-subunit Interactions and Oligomerization States in Pyridoxal-2-Oxoglutarate Dependent Enzymes

A common feature of PLP-dependent enzymes, including aminotransferases that use 2-oxoglutarate, is their existence as oligomers, most frequently as homodimers. The quaternary structure is not merely a passive assembly but is often integral to the enzyme's stability and catalytic function.

The interface between the subunits in a dimeric enzyme can be extensive, burying a significant amount of surface area and involving a complex network of hydrogen bonds, salt bridges, and hydrophobic interactions. In many of these enzymes, the active sites are located at or near this subunit interface. Consequently, a single active site may be composed of residues contributed by both subunits.

For example, the large domain of one subunit might provide the majority of the PLP-binding residues, including the crucial lysine for the Schiff base, while the small domain of the adjacent subunit contributes residues that are essential for binding the substrate or for the catalytic mechanism itself. This structural arrangement, known as "domain swapping" or inter-subunit complementation, provides a robust framework for the active site and can contribute to allosteric regulation and cooperativity between the subunits. The stability conferred by the dimeric structure is also critical for maintaining the precise geometry of the active site over the enzyme's functional lifetime.

Metabolic Integration of Pyridoxal 2 Oxoglutarate Interconversions

Central Role in Cellular Nitrogen Metabolism and Amino Acid Homeostasis

The interconversion of amino acids and keto acids, mediated by PLP-dependent transaminases with 2-oxoglutarate as a primary amino group acceptor, is the cornerstone of cellular nitrogen management. libretexts.orggusc.lv This process allows for the synthesis of non-essential amino acids from carbon skeletons derived from glycolysis or the TCA cycle, using glutamate (B1630785) as the nitrogen donor. cuni.cznih.gov Conversely, when amino acids are in excess, their amino groups are collected and funneled into glutamate via transamination with 2-oxoglutarate. libretexts.orglibretexts.org

This makes glutamate a central hub for nitrogen trafficking. gusc.lv The nitrogen can then be safely transported, utilized for biosynthetic reactions, or prepared for excretion. In the liver, glutamate undergoes oxidative deamination, a reaction catalyzed by glutamate dehydrogenase, which releases the amino group as an ammonium (B1175870) ion (NH₄⁺) and regenerates 2-oxoglutarate. libretexts.orglibretexts.org The ammonium ion enters the urea (B33335) cycle for detoxification and excretion, while the regenerated 2-oxoglutarate is ready to participate in another round of transamination. libretexts.orggusc.lv This cycle is crucial for maintaining amino acid balance and preventing the toxic accumulation of ammonia. gusc.lv The 2-oxoglutarate itself is recognized as a key metabolic signal of the cell's carbon-to-nitrogen balance. encyclopedia.pub

Anaplerotic and Cataplerotic Linkages to the Tricarboxylic Acid (TCA) Cycle via 2-Oxoglutarate Turnover

The Tricarboxylic Acid (TCA) cycle is the central engine of cellular respiration, but its intermediates also serve as precursors for biosynthesis. The removal of TCA cycle intermediates for other pathways is termed cataplerosis, while their replenishment is known as anaplerosis. researchgate.netannualreviews.org The pyridoxal-2-oxoglutarate interaction is a key link between amino acid metabolism and the TCA cycle's anaplerotic and cataplerotic balance. annualreviews.orgyoutube.com

Cataplerosis : When 2-oxoglutarate is drawn from the TCA cycle to accept an amino group and form glutamate, it is a cataplerotic reaction. youtube.comresearchgate.net This depletes the pool of TCA cycle intermediates, which is necessary when cells need to synthesize glutamate or other amino acids derived from it. ssiem.org

Anaplerosis : Conversely, when glutamate is deaminated to regenerate 2-oxoglutarate, this replenishes the TCA cycle, representing an anaplerotic reaction. youtube.comresearchgate.net Similarly, the breakdown of many amino acids produces TCA cycle intermediates like pyruvate (B1213749), succinyl-CoA, fumarate, and oxaloacetate, effectively filling up the cycle. libretexts.orgslideshare.net For instance, the transamination of alanine (B10760859) yields pyruvate, and the transamination of aspartate yields oxaloacetate. libretexts.orguobabylon.edu.iq

This dynamic turnover of 2-oxoglutarate ensures that the TCA cycle can adapt to the cell's metabolic state, balancing the demands of energy production with the need for biosynthetic precursors. researchgate.netannualreviews.org

| Reaction Type | Process | Effect on TCA Cycle | Key Metabolites |

|---|---|---|---|

| Cataplerosis | Transamination of an amino acid where 2-oxoglutarate is the amino acceptor. | Removal of a TCA cycle intermediate. | 2-Oxoglutarate → Glutamate |

| Anaplerosis | Oxidative deamination of glutamate. | Replenishment of a TCA cycle intermediate. | Glutamate → 2-Oxoglutarate |

| Anaplerosis | Transamination of alanine. | Production of a gluconeogenic precursor and TCA cycle feeder. | Alanine → Pyruvate |

| Anaplerosis | Transamination of aspartate. | Replenishment of a TCA cycle intermediate. | Aspartate → Oxaloacetate |

Contribution to Gluconeogenesis and Carbon Skeleton Rerouting

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates. nih.gov The interaction between pyridoxal (B1214274) and 2-oxoglutarate is pivotal for this process by rerouting the carbon skeletons of amino acids into glucose precursors. libretexts.orglibretexts.org When amino acids undergo transamination, their amino groups are transferred to 2-oxoglutarate, leaving behind their respective α-keto acids. libretexts.org

These carbon skeletons can be classified as either glucogenic, ketogenic, or both. libretexts.org Glucogenic skeletons, such as pyruvate (from alanine), oxaloacetate (from aspartate), and 2-oxoglutarate itself (from glutamate), can be channeled directly into the gluconeogenic pathway. libretexts.orglibretexts.orgresearchgate.net For example, oxaloacetate is a direct starting point for gluconeogenesis, catalyzed by the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govnih.gov The transamination of alanine to pyruvate in muscle, followed by transport to the liver for conversion to glucose (the Glucose-Alanine Cycle), is a classic example of this carbon rerouting. libretexts.org This system allows the body to maintain blood glucose levels during periods of fasting or prolonged exercise by converting muscle protein into glucose. nih.gov

Interplay with Vitamin B6 Salvage and De Novo Biosynthesis Pathways

The cellular pool of pyridoxal 5'-phosphate (PLP) is maintained through two main routes: de novo biosynthesis (creating it new) and salvage pathways (recycling existing forms). nih.govnih.gov The metabolic demand created by processes heavily reliant on the pyridoxal-2-oxoglutarate interaction directly influences the activity of these pathways.

Salvage Pathway : Humans and other animals rely on dietary vitamin B6 and a salvage pathway to maintain PLP levels. nih.govimrpress.com This pathway involves enzymes like pyridoxal kinase, which phosphorylates pyridoxal (PL) to PLP, and pyridoxine (B80251) 5'-phosphate oxidase (PNPO), which converts other phosphorylated forms (pyridoxine-5-phosphate and pyridoxamine-5-phosphate) to PLP. imrpress.com The activity of PNPO requires molecular oxygen, making PLP availability sensitive to hypoxic conditions. biorxiv.org High metabolic activity, such as extensive amino acid transamination, increases the turnover of PLP, placing a greater demand on the salvage pathway to regenerate the active coenzyme. imrpress.com A deficiency in the enzymes of the salvage pathway can lead to severe neurological disorders due to insufficient PLP for critical reactions. imrpress.comd-nb.info

The constant cycling of PLP to its transiently modified form, pyridoxamine (B1203002) 5'-phosphate (PMP), during transamination and back again is a core feature of the salvage process, ensuring the coenzyme is available for its multitude of catalytic roles. wikipedia.orgdrugbank.com

Influence on Neurotransmitter Biosynthesis and Degradation

The brain's function is critically dependent on the precise balance of neurotransmitters, and the pyridoxal-2-oxoglutarate system is deeply involved in their metabolism. imrpress.comnih.gov PLP is an essential cofactor for the decarboxylase enzymes that synthesize several key neurotransmitters. wikipedia.orgcaringsunshine.com

Glutamate and GABA : Glutamate, produced from 2-oxoglutarate, is the primary excitatory neurotransmitter in the brain. ssiem.org The delicate balance between excitation and inhibition is maintained by the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, from glutamate. wikipedia.org This conversion is catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). caringsunshine.com The availability of PLP is therefore a rate-limiting factor for GABA synthesis. wikipedia.org The entire glutamate-GABA-glutamine cycle, which involves trafficking these molecules between neurons and astrocytes, relies on transamination and other PLP-dependent steps to replenish neurotransmitter pools. ssiem.orgwikipedia.org

Serotonin : The synthesis of serotonin, a neurotransmitter crucial for mood regulation, involves the PLP-dependent enzyme aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. caringsunshine.comnih.gov

Dopamine : The same aromatic L-amino acid decarboxylase enzyme also uses PLP to convert L-DOPA into dopamine, a neurotransmitter vital for motor control and reward pathways. wikipedia.orgcaringsunshine.com

A sufficient supply of PLP is thus non-negotiable for normal neurological function. Insufficient PLP can impair the synthesis of these neurotransmitters, potentially leading to neurological and psychiatric symptoms. imrpress.comcaringsunshine.com

| Neurotransmitter | Precursor | PLP-Dependent Enzyme | Function |

|---|---|---|---|

| GABA (γ-Aminobutyric acid) | Glutamate | Glutamate Decarboxylase (GAD) | Major inhibitory neurotransmitter wikipedia.org |

| Serotonin (5-Hydroxytryptamine) | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Mood regulation, sleep caringsunshine.comnih.gov |

| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Motor control, reward wikipedia.orgcaringsunshine.com |

| Norepinephrine | Dopamine | (Synthesis is downstream of the PLP-dependent step) | Arousal, alertness caringsunshine.com |

Regulatory Mechanisms of Pyridoxal 2 Oxoglutarate Metabolism

Transcriptional and Post-Translational Control of Related Enzyme Expression and Activity

The expression and activity of enzymes involved in pyridoxal (B1214274) and 2-oxoglutarate metabolism are meticulously controlled at both the transcriptional and post-translational levels. This dual-layered regulation allows for both long-term adaptation and rapid responses to changing cellular needs.

Transcriptional Regulation:

The synthesis of enzymes that utilize pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, and 2-oxoglutarate is governed by complex transcriptional networks. In bacteria, a class of transcription factors known as MocR-like transcription factors (MocR-TFs) play a pivotal role. nih.gov These proteins are unique chimeras, resulting from the fusion of a DNA-binding domain with a PLP-dependent enzyme domain. nih.gov This structure allows them to directly sense the levels of PLP and amino compounds, modulating gene expression accordingly. nih.gov For instance, they control metabolic pathways involving vitamin B6 and amino acids. nih.gov

In plants, the expression of genes involved in the vitamin B6 salvage pathway, such as PDX3 (encoding pyridoxine (B80251)/pyridoxamine (B1203002) 5'-phosphate oxidase) and SOS4 (encoding pyridoxal kinase), is subject to regulation. nih.gov Studies on Arabidopsis thaliana mutants have shown that a deficiency in one of these enzymes can lead to increased expression of both salvage and some de novo pathway genes, suggesting a compensatory transcriptional response to maintain PLP homeostasis. nih.gov

Post-Translational Modifications:

Following protein synthesis, the activity of enzymes can be further modulated through post-translational modifications (PTMs). These modifications can reversibly or irreversibly alter an enzyme's function, localization, or stability.

One common PTM is non-enzymatic glycation , where sugars react with amino groups on proteins. This process has been shown to inhibit the activity of alanine (B10760859) aminotransferase (ALT), a PLP-dependent enzyme. nih.gov The glycation of lysine (B10760008) residues, particularly Lys313 in the active site, can lead to enzyme inactivation. nih.gov The presence of substrates like 2-oxoglutarate can influence the rate of this inactivation. nih.gov

Another critical PTM is succinylation , the addition of a succinyl group to lysine residues. In mitochondria, several enzymes of the tricarboxylic acid (TCA) cycle, including components of the 2-oxoglutarate dehydrogenase complex (OGDC), are targets of succinylation. explorationpub.com This modification can alter enzyme activity and is linked to metabolic abnormalities. explorationpub.com The removal of these succinyl groups is regulated by sirtuins, such as SIRT5. explorationpub.com

Furthermore, glutarylation , the modification of lysine residues with glutaryl groups, is emerging as another important regulatory mechanism. The enzyme 2-oxoadipate dehydrogenase (OADH), which is related to OGDH, can produce reactive glutaryl residues, potentially participating in the post-translational modification of proteins. frontiersin.org

These transcriptional and post-translational control mechanisms work in concert to ensure that the enzymes involved in pyridoxal-2-oxoglutarate metabolism are present in the right amounts and are active when needed, maintaining cellular homeostasis.

Allosteric Regulation and Feedback Mechanisms Influencing Pyridoxal-2-Oxoglutarate Reactions

Beyond the control of enzyme synthesis, the catalytic activity of enzymes involved in pyridoxal-2-oxoglutarate metabolism is subject to immediate and fine-tuned regulation through allosteric interactions and feedback mechanisms. These processes allow for rapid adjustments in metabolic flux in response to fluctuating concentrations of substrates, products, and other signaling molecules.

A prime example of this regulation is observed in aminotransferases , a major class of PLP-dependent enzymes that often utilize 2-oxoglutarate as an amino group acceptor. nih.gov The activity of these enzymes can be allosterically modulated by their substrates and products. For instance, in kynurenine (B1673888) aminotransferase from Pyrococcus horikoshii, 2-oxoglutarate acts as an allosteric inhibitor. plos.org This inhibition can be overcome by the amino donor substrate, kynurenine, which functions as an activator. plos.org This interplay between an inhibitor and an activator allows the enzyme to respond dynamically to the relative concentrations of these molecules. plos.org Structural studies have revealed distinct allosteric binding sites for 2-oxoglutarate, separate from the active site, confirming its role as an allosteric effector. plos.org

Feedback inhibition is a common regulatory motif where the end product of a metabolic pathway inhibits an enzyme earlier in the pathway. This prevents the over-accumulation of the product and conserves cellular resources. In the context of PLP metabolism, PLP itself acts as a feedback inhibitor of the enzymes responsible for its synthesis, namely pyridoxal kinase (PLK) and pyridoxine 5'-phosphate oxidase (PNPO). mdpi.commdpi.comresearchgate.net This inhibition helps to maintain the intracellular concentration of free PLP at a low, non-toxic level. mdpi.comresearchgate.net Studies on E. coli PNPO have shown that PLP binds to an allosteric site on the enzyme, distinct from the catalytic site, leading to mixed-type feedback inhibition. researchgate.net

Furthermore, the substrate 2-oxoglutarate itself can influence the activity of enzymes beyond simple substrate availability. In some cases, analogs of 2-oxoglutarate can act as inhibitors. For example, N-oxalylglycine, a mimic of 2-oxoglutarate, has been shown to inhibit CsiD, an enzyme involved in L-2-hydroxyglutarate production. frontiersin.org This suggests that molecules structurally similar to 2-oxoglutarate can compete for binding and modulate enzyme activity.

The table below summarizes key allosteric and feedback regulatory mechanisms influencing reactions involving pyridoxal and 2-oxoglutarate.

| Enzyme/Pathway | Regulator | Type of Regulation | Effect |

| Kynurenine Aminotransferase | 2-Oxoglutarate | Allosteric Inhibition | Decreases enzyme activity. plos.org |

| Kynurenine Aminotransferase | Kynurenine | Allosteric Activation | Increases enzyme activity, counteracting 2-OG inhibition. plos.org |

| Pyridoxal Kinase (PLK) | Pyridoxal 5'-Phosphate (PLP) | Feedback Inhibition | Reduces PLP synthesis. mdpi.commdpi.comresearchgate.net |

| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxal 5'-Phosphate (PLP) | Feedback Inhibition | Reduces PLP synthesis. mdpi.commdpi.comresearchgate.net |

| CsiD | N-oxalylglycine (2-OG analog) | Inhibition | Blocks enzyme activity. frontiersin.org |

These intricate allosteric and feedback control systems ensure that the flow of metabolites through pyridoxal-2-oxoglutarate-dependent pathways is tightly coupled to the metabolic state of the cell.

Role of Pyridoxal Phosphate Homeostasis Proteins (PLPHPs) in Dynamic Management of Pyridoxal Cofactor for 2-Oxoglutarate Reactions

The maintenance of a stable and readily available pool of pyridoxal phosphate (PLP) is critical for the function of a vast number of enzymes, many of which are involved in reactions with 2-oxoglutarate. Recent research has shed light on a class of proteins known as Pyridoxal Phosphate Homeostasis Proteins (PLPHPs), which appear to play a central role in the dynamic management of this essential cofactor. oup.comnih.govbiorxiv.org

PLPHPs are proteins that bind to PLP but lack any known enzymatic activity themselves. oup.combiorxiv.org Their primary function is thought to be the regulation of PLP availability within the cell. oup.comnih.gov This is crucial because while PLP is essential, it is also a highly reactive aldehyde that can form damaging, non-specific bonds with other molecules if left free in the cytoplasm. oup.combiorxiv.org

The proposed mechanism of action for PLPHPs involves acting as a PLP chaperone or buffer. They can bind to newly synthesized PLP, protecting it from degradation by phosphatases and from non-specific reactions. uu.nl Subsequently, they can facilitate the transfer of PLP to apo-enzymes (enzymes lacking their cofactor), thereby activating them. oup.comnih.govbiorxiv.org In vitro assays have shown that Arabidopsis PLPHP can indeed coordinate both the transfer and withdrawal of PLP from other enzymes. oup.comnih.govbiorxiv.org

The connection between PLPHP function and reactions involving 2-oxoglutarate is particularly evident in the context of mitochondrial metabolism. Deficiencies in PLPHP have been shown to impair the activity of mitochondrial transaminases, which frequently use 2-oxoglutarate as a substrate. uu.nl This impairment can lead to an accumulation of pyridoxamine 5'-phosphate (PMP), the aminated form of PLP, and a depletion of PLP, especially under conditions requiring mitochondrial metabolism. uu.nl This suggests that PLPHPs are crucial for the efficient recycling of the cofactor between its PMP and PLP forms within the mitochondria, a process that is tightly linked to the transamination cycle involving 2-oxoglutarate.

| Organism | Key Findings on PLPHP Function | Reference |

| Arabidopsis thaliana | PLPHPs are essential for maintaining PLP homeostasis and can transfer/withdraw PLP from other enzymes. | oup.comnih.govbiorxiv.org |

| Human Cells | PLPHP deficiency leads to lower intracellular PLP levels and impaired activity of mitochondrial transaminases. | uu.nl |

| Yeast | The PLPHP ortholog is critical for mitochondrial metabolism, and its deficiency leads to PLP depletion and PMP accumulation. | uu.nl |

In essence, PLPHPs act as critical managers of the cellular PLP pool, ensuring that PLP-dependent enzymes, including those that catalyze reactions with 2-oxoglutarate, are properly supplied with their essential cofactor in a controlled and dynamic manner.

Intracellular Compartmentation of Pyridoxal-2-Oxoglutarate Cycling (e.g., Mitochondrial vs. Cytosolic Reactions)

The metabolic pathways involving pyridoxal phosphate (PLP) and 2-oxoglutarate are not uniformly distributed throughout the cell but are instead compartmentalized, primarily between the cytosol and the mitochondria. This spatial separation allows for independent regulation and optimization of metabolic fluxes in different cellular locations.

Cytosolic Reactions: The synthesis of PLP from its precursors is an exclusively cytoplasmic function in eukaryotic cells. nih.gov The enzymes responsible for the salvage pathway, pyridoxal kinase and pyridoxine 5'-phosphate oxidase, are located in the cytoplasm. nih.gov Consequently, any PLP-dependent enzyme located in other organelles must acquire the cofactor via transport from the cytosol. nih.gov The cytosol hosts a variety of PLP-dependent enzymes, including certain aminotransferases that utilize 2-oxoglutarate. For example, a cytosolic form of leucine (B10760876) transaminase has been identified and shown to have different physical characteristics from its mitochondrial counterpart. genome.jp

Mitochondrial Reactions: The mitochondrion is a major hub for amino acid metabolism and energy production, processes that heavily rely on PLP-dependent enzymes and the availability of 2-oxoglutarate. nih.gov Key mitochondrial processes such as heme biosynthesis and the formation of iron-sulfur clusters are dependent on PLP. nih.gov Many aminotransferases are present in the mitochondria, where they participate in the interconversion of amino acids and keto acids, with 2-oxoglutarate often serving as the primary amino group acceptor. nih.govcabidigitallibrary.org

The transport of the necessary components into the mitochondria is a critical regulatory point. While pyridoxine can diffuse passively across mitochondrial membranes, this is not considered a major route for providing the cofactor, as the enzymes to convert it to PLP are absent in the mitochondrial matrix. nih.gov Instead, fully formed PLP must be transported from the cytosol into the mitochondria. nih.gov Studies have shown that PLP is rapidly taken up by isolated mitochondria, first accumulating in the intermembrane space and then entering the matrix. nih.govresearcher.life This transport appears to be a carrier-mediated process, though the specific transporters are still being fully elucidated. nih.gov In yeast, the mitochondrial carrier protein Mtm1p has been identified as a high-affinity importer of PLP. researchgate.net

The concentration of 2-oxoglutarate is also subject to compartmental regulation. 2-oxoglutarate is a key intermediate of the mitochondrial TCA cycle. It can be synthesized within the mitochondria by isocitrate dehydrogenase or transported into the mitochondria from the cytosol. oup.com Conversely, it can be exported from the mitochondria to the cytosol to participate in cytosolic reactions. oup.com This shuttling of 2-oxoglutarate between compartments is crucial for coordinating carbon and nitrogen metabolism throughout the cell. oup.com

The table below highlights the key differences in pyridoxal-2-oxoglutarate cycling between the mitochondria and cytosol.

| Feature | Mitochondria | Cytosol |

| PLP Synthesis | Absent | Primary site of synthesis nih.gov |

| PLP Source | Transported from cytosol nih.gov | Synthesized in situ nih.gov |

| Key PLP-dependent Processes | Heme synthesis, Fe-S cluster biogenesis, amino acid catabolism nih.gov | Amino acid metabolism, neurotransmitter synthesis drugbank.com |

| 2-Oxoglutarate Source | TCA cycle, transport from cytosol oup.com | Transport from mitochondria oup.com |

| Key Enzymes | Mitochondrial aminotransferases, 5-aminolevulinate synthase nih.govresearchgate.net | Cytosolic aminotransferases, pyridoxal kinase, PNPO nih.govgenome.jp |

| PLP Transport | Carrier-mediated (e.g., Mtm1p in yeast) nih.govresearchgate.net | Not applicable |

This intracellular compartmentation provides a sophisticated layer of metabolic control, allowing the cell to manage the distinct metabolic demands of the cytosol and mitochondria with respect to pyridoxal- and 2-oxoglutarate-dependent reactions.

Advanced Methodologies for Investigating Pyridoxal 2 Oxoglutarate Interactions

Spectroscopic Techniques for Analyzing Pyridoxal-2-Oxoglutarate Adducts and Intermediates

Spectroscopic methods are invaluable for observing the dynamic changes that occur during the interaction of pyridoxal (B1214274) and 2-oxoglutarate, especially in the catalytic cycle of enzymes.

UV-Vis Spectroscopy for Monitoring Aldimine/Ketimine Spectral Shifts

UV-Vis spectroscopy is a powerful tool for monitoring the formation and interconversion of Schiff base intermediates, such as aldimines and ketimines, which are central to the reactions involving pyridoxal phosphate (B84403) (PLP) and amino acids. mdpi.com The electronic environment of the PLP cofactor changes distinctly upon forming these adducts, leading to characteristic shifts in the UV-Vis absorption spectrum.

The internal aldimine, where PLP is bound to a lysine (B10760008) residue in the enzyme's active site, typically exhibits an absorption maximum around 330-360 nm or 420-430 nm depending on the protonation state. tum.de Upon substrate binding and formation of the external aldimine with an amino acid, this peak shifts. For instance, the conversion of the external aldimine to the ketimine is a key step in transamination reactions and is accompanied by a spectral shift. researchgate.net

Research on Schiff bases derived from PLP and various amines has demonstrated that substituents on the amine can cause either a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift in the UV-Vis spectrum. mdpi.comnih.govscilit.com For example, in studies of aspartate aminotransferase, the addition of substrates like L-glutamate or the quasi-substrate 2-methylaspartate leads to the formation of enzyme-substrate complexes with distinct spectral properties that allow for the estimation of different intermediates. nih.gov The addition of 2-oxoglutarate to the pyridoxamine (B1203002) form of an enzyme can shift the coenzyme's absorption spectrum from around 330 nm back to the pyridoxal form's characteristic peaks. researchgate.net These spectral shifts provide real-time kinetic information about the catalytic cycle. researchgate.net

Table 1: Characteristic UV-Vis Absorption Maxima of PLP Intermediates

| Intermediate | Typical Absorption Maximum (nm) |

| Internal Aldimine (protonated) | ~420-430 |

| Internal Aldimine (deprotonated) | ~330-360 |

| External Aldimine | Varies with substrate |

| Ketimine | Varies with substrate |

| Quinonoid Intermediate | ~500 |

| Pyridoxamine Phosphate (PMP) | ~330 |

This table provides typical absorption ranges for various PLP-dependent enzyme intermediates, which can be monitored using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights into Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the intermediates formed during pyridoxal-2-oxoglutarate reactions. Both ¹H and ¹³C NMR are employed to elucidate the precise chemical structure and stereochemistry of these transient species. nih.govresearchgate.net

By using isotopically labeled substrates, such as ¹³C- and ¹⁵N-labeled compounds, researchers can track the transformation of specific atoms throughout the reaction pathway. nih.gov This approach has been successfully used to identify and characterize covalently bound intermediates in enzymes like pyridoxal phosphate synthase. nih.gov For instance, ¹³C NMR studies on PLP in aqueous solution at different pH values have helped determine the pKa values and protonation states of the cofactor, which are crucial for its catalytic function. fu-berlin.de

NMR has also been instrumental in studying the structure of Schiff bases formed between pyridoxal and various amino compounds. mdpi.comfu-berlin.de The chemical shifts of the imine carbon and proton in ¹³C and ¹H NMR spectra, respectively, provide definitive evidence for the formation of the aldimine linkage. fu-berlin.dechemmethod.com These techniques allow for the detailed characterization of the electronic and geometric properties of the reaction intermediates, offering a deeper understanding of the catalytic mechanism. nih.gov

Mass Spectrometry-Based Approaches for Tracing Pyridoxal-2-Oxoglutarate Metabolites and Pathways

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific detection of metabolites derived from pyridoxal and 2-oxoglutarate. Coupled with liquid chromatography (LC), it allows for the separation and quantification of a wide range of compounds in complex biological samples. mdpi.com

Targeted Quantitative Analysis of Pyridoxal and 2-Oxoglutarate Derived Products

Targeted quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise measurement of specific metabolites. researchgate.netnih.gov This approach is used to quantify various forms of vitamin B6, including pyridoxal (PL), pyridoxal 5'-phosphate (PLP), and its catabolite, 4-pyridoxic acid (PA), in biological fluids like plasma and cerebrospinal fluid. mdpi.comnih.govbevital.no

Stable isotope dilution mass spectrometry, where known amounts of deuterated internal standards are added to the sample, provides high accuracy and reproducibility for the quantification of these compounds. nih.gov Targeted MS methods have been developed to measure a panel of B-vitamin-related biomarkers, amino acids, and other metabolites involved in PLP-dependent pathways. bevital.noplos.org For instance, a study on marginal vitamin B6 deficiency used tandem MS to show a significant increase in plasma proline levels. plos.org These methods are crucial for assessing vitamin B6 status and understanding the metabolic consequences of its deficiency. plos.organnualreviews.org

Table 2: Performance of a Validated UPLC-MS/MS Method for Vitamin B6 Vitamers

| Analyte | Lower Limit of Quantification (nmol/L) | Inter-day Precision (%) |

| Pyridoxal 5'-phosphate (PLP) | 6 | 6.1 |

| Pyridoxal (PL) | - | - |

| 4-Pyridoxic Acid (PA) | - | 2.6 |

| Pyridoxine (B80251) (PN) | - | - |

| Pyridoxamine (PM) | - | 19.0 |

Data adapted from studies on the quantification of B6 vitamers, highlighting the sensitivity and precision of LC-MS/MS methods. nih.govresearchgate.net

Untargeted Metabolomics for Comprehensive Metabolic Profiling

Untargeted metabolomics aims to capture a global snapshot of all measurable small molecules in a biological sample, providing a comprehensive view of the metabolic state. uu.nlnih.gov This hypothesis-generating approach utilizes high-resolution mass spectrometry, often coupled with LC (LC-MS), to detect and identify a wide array of metabolites that may be altered in response to changes in pyridoxal and 2-oxoglutarate metabolism. researchgate.netresearchgate.net

In studies of vitamin B6 deficiency, untargeted metabolomics has revealed widespread metabolic perturbations. plos.org By analyzing fasting plasma samples, researchers identified significant alterations in metabolites related to amino acid metabolism, the citrate (B86180) cycle, and one-carbon metabolism. plos.orgresearchgate.net For example, a significant increase in the 2-oxoglutarate/glutamate (B1630785) ratio was observed, reflecting an imbalance in aminotransferase reactions. plos.orgplos.org This approach has proven effective in discovering novel biomarkers and understanding the extended metabolic consequences of altered vitamin B6 status. bevital.nonih.gov The data generated from untargeted metabolomics can identify differentially abundant metabolites that are primarily associated with pathways such as phenylalanine, tyrosine, and tryptophan biosynthesis, as well as cysteine and methionine metabolism. researchgate.net

Biochemical and Biophysical Characterization of Pyridoxal-2-Oxoglutarate Dependent Enzymes

A thorough understanding of pyridoxal-2-oxoglutarate interactions requires detailed biochemical and biophysical characterization of the enzymes that mediate these reactions. nih.gov PLP-dependent enzymes are a large and diverse group, involved in a wide array of metabolic processes, primarily amino acid biosynthesis and degradation. frontiersin.orgnih.govfrontiersin.org

Biochemical characterization typically involves purifying the enzyme and determining its kinetic parameters (Km and kcat) for its substrates, including amino acids and 2-oxo acids like 2-oxoglutarate. acs.org The activity of these enzymes is often assayed by monitoring the production or consumption of substrates or products using spectroscopic or chromatographic methods. For example, the activity of diaminobutyrate aminotransferase, a PLP-dependent enzyme, can be measured by its ability to catalyze the reversible transfer of an amino group from glutamate to L-aspartate-β-semialdehyde, yielding 2,4-diaminobutyrate and 2-oxoglutarate. researchgate.net

Enzyme Kinetic Assays and Turnover Rate Determinations

Enzyme kinetic assays are fundamental to understanding the efficiency and mechanism of enzymes that utilize pyridoxal and 2-oxoglutarate. These assays measure the rate of the enzymatic reaction under various conditions, allowing for the determination of key kinetic parameters such as the Michaelis constant (K_m), catalytic constant (k_cat), and the specificity constant (k_cat/K_m).

Continuous assays, which monitor the reaction in real-time, are often employed. lsuhsc.edu Spectrophotometric methods are particularly useful, for instance, by following the change in absorbance due to the conversion of NADH to NAD+ in a coupled enzyme system. lsuhsc.edunih.gov For enzymes like aminotransferases, the reaction involves the transfer of an amino group from an amino acid to 2-oxoglutarate, forming glutamate. The progress of this reaction can be monitored by coupling the production of glutamate to the activity of glutamate dehydrogenase, which oxidizes glutamate while reducing NAD+ to NADH, a compound that absorbs light at 340 nm. nih.gov

The turnover number, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. This parameter provides a direct measure of the catalytic efficiency of the enzyme in processing the pyridoxal-2-oxoglutarate complex. For many pyridoxal 5'-phosphate (PLP) dependent enzymes, the turnover rate is a critical factor in understanding their biological function. nih.gov

| Parameter | Description | Significance for Pyridoxal-2-Oxoglutarate Interactions |

| K_m (Michaelis constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). | Indicates the affinity of the enzyme for its substrates, including 2-oxoglutarate. A lower K_m for 2-oxoglutarate suggests a higher affinity. nih.gov |

| k_cat (Turnover number) | The maximum number of substrate molecules converted to product per active site per unit of time. | Reflects the catalytic efficiency of the enzyme in processing the pyridoxal-2-oxoglutarate intermediate. nih.gov |

| k_cat/K_m (Specificity constant) | An apparent second-order rate constant that measures the overall efficiency of the enzyme. | Allows for the comparison of an enzyme's efficiency with different substrates, including various amino acids that react with the pyridoxal-2-oxoglutarate complex. |

This table provides a summary of key enzyme kinetic parameters and their relevance to the study of pyridoxal-2-oxoglutarate interactions.

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Affinity Studies

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions in solution. nih.govmpg.de It quantifies the heat released or absorbed during the binding of a ligand (e.g., 2-oxoglutarate) to a macromolecule (e.g., a PLP-dependent enzyme). mpg.de A single ITC experiment can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.govmpg.de This technique is particularly valuable for studying the binding of 2-oxoglutarate to the enzyme, which is a prerequisite for the formation of the pyridoxal-2-oxoglutarate complex. researchgate.net ITC can be used even for low-affinity systems, which can be relevant for transient enzyme-substrate interactions. nih.gov

Surface Plasmon Resonance (SPR) is another real-time, label-free method used to study biomolecular interactions. nih.gov In a typical SPR experiment, one of the interacting partners (e.g., the enzyme) is immobilized on a sensor chip, and the other partner (e.g., 2-oxoglutarate or a related analogue) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the plasmon. This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov SPR has been used to characterize the binding of substrates to pyridoxal kinase, an enzyme involved in the synthesis of the active form of vitamin B6. nih.gov

| Technique | Principle | Key Parameters Determined | Application to Pyridoxal-2-Oxoglutarate |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. mpg.de | Binding Affinity (K_a), Enthalpy (ΔH), Stoichiometry (n), Gibbs Free Energy (ΔG), Entropy (ΔS). nih.gov | Characterizing the thermodynamic driving forces behind the binding of 2-oxoglutarate to the enzyme. researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. nih.gov | Association rate (k_a), Dissociation rate (k_d), Equilibrium Dissociation Constant (K_D). nih.gov | Measuring the kinetics and affinity of 2-oxoglutarate binding to the enzyme in real-time. nih.gov |

This table compares Isothermal Titration Calorimetry and Surface Plasmon Resonance as methods for studying binding affinity.

Structural Biology Techniques for Enzyme-Substrate Complex Characterization

To fully comprehend the interactions of pyridoxal-2-oxoglutarate at an atomic level, structural biology techniques are indispensable. These methods provide static and dynamic snapshots of the enzyme-substrate complex, revealing the precise three-dimensional arrangement of atoms and the conformational changes that occur during catalysis.

X-ray Crystallography of Enzyme-Pyridoxal-2-Oxoglutarate Analogue Complexes

X-ray crystallography is a high-resolution structural technique that can elucidate the three-dimensional structure of proteins and their complexes with ligands. nih.gov By crystallizing an enzyme in the presence of a substrate analogue that mimics the pyridoxal-2-oxoglutarate complex, it is possible to trap and visualize a specific state of the reaction. For example, the structure of branched-chain amino acid aminotransferase has been determined in complex with glutamate, which is formed from 2-oxoglutarate during the transamination reaction. nih.gov These structures reveal the specific amino acid residues in the active site that are involved in substrate recognition and binding. nih.govnih.gov The binding of both hydrophobic and acidic substrates can be accommodated in the same pocket through a combination of hydrophobic interactions and specific coordination sites for the carboxylate group of glutamate. nih.gov The use of substrate analogues like glutarate can also provide insights into the mechanism of substrate recognition. nih.govportlandpress.com

Computational Modeling and Simulation of Pyridoxal-2-Oxoglutarate Enzyme Reactions

Computational approaches complement experimental techniques by providing a dynamic and energetic view of enzyme-catalyzed reactions at an atomic level of detail. These methods can be used to model reaction pathways, predict binding affinities, and understand the role of protein dynamics in catalysis.

Molecular Dynamics Simulations of Ligand Binding and Protein Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. uu.nl By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the movements of the protein and the ligand over time, providing insights into the process of ligand binding and the associated conformational changes in the enzyme. plos.org For pyridoxal-2-oxoglutarate systems, MD simulations can be used to model the entry of 2-oxoglutarate into the active site, the formation of the covalent intermediate with pyridoxal phosphate, and the subsequent conformational changes that stabilize the transition state. nih.govcaldic.com These simulations have shown that the binding of substrates can induce significant conformational changes in the enzyme, which are essential for catalysis. nih.govnih.gov For example, in aspartate aminotransferase, the binding of substrates leads to a tightening of the enzyme structure. nih.gov

| Technique | Information Provided | Relevance to Pyridoxal-2-Oxoglutarate Interactions |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-ligand complex. nih.gov | Provides a static picture of how pyridoxal-2-oxoglutarate analogues bind in the active site and interact with specific amino acid residues. nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large, flexible protein complexes in a near-native state. nih.gov | Elucidates the overall conformational dynamics of the enzyme upon substrate binding and the architecture of multi-enzyme complexes. kaust.edu.saazolifesciences.com |

| Molecular Dynamics (MD) Simulations | Dynamic view of ligand binding, protein conformational changes, and reaction pathways. uu.nlplos.org | Models the entire process of pyridoxal-2-oxoglutarate formation and turnover, including transient intermediates and associated protein motions. nih.govcaldic.com |

This table summarizes the key structural and computational techniques for investigating pyridoxal-2-oxoglutarate interactions.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Catalytic Mechanism Elucidation

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods serve as a powerful computational tool for investigating the reaction mechanisms of enzymes at an atomic level. nih.gov These approaches are particularly valuable for studying complex enzymatic systems like those involving the pyridoxal-2-oxoglutarate interaction, where electronic changes are central to the catalytic process. By combining the accuracy of quantum mechanics (QM) for a small, electronically significant region (e.g., the cofactor and substrate) with the efficiency of molecular mechanics (MM) for the larger surrounding environment (the rest of the protein and solvent), QM/MM simulations provide detailed insights into catalytic pathways, transition states, and the roles of active site residues. acs.orgresearchgate.net

The fundamental principle of the QM/MM approach is the partitioning of the total system into two or more regions. acs.org The QM region, which typically includes the atoms directly involved in bond-breaking and bond-forming events, is treated with a high-level quantum chemical method. researchgate.net The much larger MM region is described using a classical force field. acs.org This dual approach allows for the modeling of the entire enzyme-substrate complex while keeping the computational cost manageable. nih.gov The interaction between the QM and MM regions is a critical aspect of the methodology, with various schemes developed to handle the boundary and the electrostatic and mechanical coupling between the two parts. acs.org

In the context of pyridoxal 5'-phosphate (PLP)-dependent enzymes that react with 2-oxoglutarate, such as aspartate aminotransferase, the QM region is typically defined to include the PLP cofactor, the 2-oxoglutarate substrate (or its derivatives in the reaction cycle), and the side chains of key active site residues, like the lysine that forms the initial Schiff base with PLP. researchgate.netquantumzyme.com This setup allows for a detailed examination of the electronic rearrangements that characterize PLP's role as an "electron sink," stabilizing the high-energy carbanionic intermediates formed during catalysis. nih.govtum.de

Researchers employ QM/MM simulations to map the potential energy surface of the reaction, identify intermediates and transition states, and calculate the activation energy barriers for each catalytic step. researchgate.net For instance, in the transamination reaction catalyzed by aspartate aminotransferase, QM/MM studies have been used to elucidate the mechanism of proton transfer, a key step in the conversion of the substrate. researchgate.netquantumzyme.com These simulations can reveal the precise role of active site residues in acting as proton donors or acceptors and in stabilizing charged transition states through specific hydrogen bonding and electrostatic interactions. acs.orgnih.gov

The table below summarizes a typical setup for a QM/MM study on a PLP-dependent enzyme, highlighting the different components and theoretical levels used.

| Component | Description | Example Software/Method |

| QM Region | Includes the PLP cofactor, substrate (e.g., 2-oxoglutarate/glutamate), and key amino acid side chains (e.g., Lys, Arg, Tyr). researchgate.netresearchgate.net | Density Functional Theory (DFT) with functionals like BLYP or M06-2X. researchgate.netquantumzyme.com Software: TURBOMOLE, Q-Chem. nih.govacs.org |

| MM Region | Comprises the rest of the protein, solvent molecules, and counter-ions. | Classical force fields such as AMBER or GROMOS96. acs.orgquantumzyme.com Software: DL_POLY, GROMACS. acs.org |

| QM/MM Interface | Software that couples the QM and MM calculations. acs.org | ChemShell, CPMD/GROMOS96. acs.orgquantumzyme.com |

| Simulation Technique | Methods used to explore the reaction pathway and calculate free energies. | Potential energy surface scans, umbrella sampling, metadynamics. researchgate.netnih.gov |

Detailed research findings from QM/MM studies have provided unprecedented insights into the catalytic cycles of these enzymes. For example, in aspartate aminotransferase, calculations have quantified the energy barriers for the key steps of the transamination reaction. researchgate.netquantumzyme.com A study using QM/MM metadynamics simulations predicted a free energy barrier of approximately 17.85 kcal/mol for the initial proton abstraction from the substrate, identifying it as the rate-limiting step. quantumzyme.com The subsequent reprotonation step was found to have a much lower barrier of 3.57 kcal/mol. quantumzyme.com These computational results often compare favorably with kinetic data from laboratory experiments, validating the accuracy of the models. researchgate.net

The table below presents illustrative data from QM/MM studies on the catalytic steps in a representative PLP-dependent aminotransferase.

| Catalytic Step | Description | Calculated Activation Energy (kcal/mol) | Key Interacting Residues |

| External Aldimine Formation | Substrate amino acid displaces the active site Lysine to form a Schiff base with PLP. | ~10-15 | Lys258, Arg386 |

| 1,3-Prototropic Tautomerization | Proton abstraction from substrate's Cα atom by a catalytic base (e.g., Lys258), forming a quinonoid intermediate. researchgate.net | 17-24 researchgate.net | Lys258, Tyr70, Gly38 quantumzyme.com |

| Reprotonation | Protonation of the quinonoid intermediate at the C4' atom of the cofactor. researchgate.net | ~3-4 quantumzyme.com | Lys258 |

| Hydrolysis | Release of the 2-oxoacid product (e.g., oxaloacetate) and formation of pyridoxamine-5'-phosphate (PMP). | ~12-18 | Water molecules, Arg292 |

Note: Residue numbers are based on specific enzyme structures (e.g., from pig heart or E. coli) and may vary between organisms. The asterisk () denotes a residue from the adjacent subunit in the dimeric enzyme.

Furthermore, QM/MM approaches are instrumental in understanding how the enzyme environment modulates the intrinsic reactivity of the PLP cofactor. researchgate.net The protein active site is not a passive scaffold but actively participates in catalysis by precisely orienting the reactants and stabilizing transition states through a network of electrostatic interactions and hydrogen bonds. acs.orgnih.gov For example, the phosphate group of PLP is typically anchored in a pocket rich in positively charged or hydrogen-bond-donating residues, which helps to properly position the cofactor and enhances its electrophilicity. tum.de QM/MM calculations can dissect the energetic contribution of each of these interactions, revealing the determinants of catalytic power and reaction specificity. researchgate.netnih.gov These computational strategies have become indispensable for a complete understanding of the chemical intricacies of pyridoxal- and 2-oxoglutarate-dependent enzymatic reactions. nih.govdigitellinc.com

Q & A

Q. How is pyridoxal oxoglurate synthesized and characterized in experimental settings?

this compound is synthesized via salt formation between pyridoxal and oxogluric acid under controlled pH conditions. Characterization involves:

- Spectroscopic analysis : UV-Vis spectroscopy (λmax ~388 nm in basic conditions, λmax ~295 nm in acidic conditions) to confirm structural integrity .

- Stability testing : Decomposition rates in solution (2–4%/month at 0°C; 5–7% at room temperature) and hydrolysis in acidic environments .

- Purity validation : Enzymatic assays (e.g., aminotransferase activity) and water content analysis via Karl Fischer titration .

Q. What methods are used to determine binding stoichiometry between this compound and biomolecules?

- Benesi-Hildebrand analysis : Fluorescence titration under physiological pH reveals 1:2 binding stoichiometry (e.g., pyridoxal derivatives with homocysteine). This method distinguishes covalent binding (aldehyde group) from weaker ionic interactions .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .

Q. How is this compound stability assessed in cell culture or enzymatic assays?

- Long-term stability : Monitor decomposition via HPLC under varying temperatures and pH.

- Co-factor dependency : Dialysis of cellular extracts (e.g., bacterial catabolism studies) to test enzymatic activity restoration with this compound supplementation .

Advanced Research Questions

Q. How can structural biology techniques guide the design of this compound derivatives for P2X receptor modulation?

-

Cryo-EM and mutational analysis : Identify subtype-specific residues (e.g., Lys215/Lys249 in hP2X1) critical for binding .

-

Rational design : Introduce bulky aromatic groups to improve subtype specificity, leveraging structural models of pyridoxal phosphate-P2X complexes (e.g., Val173 proximity in pdP2X7) .

-

Key data :

Residue Receptor Subtype Effect on Binding Sensitivity Lys215 hP2X1 Increased PPNDS sensitivity Asp170 hP2X1 Alters PPADS/PPNDS affinity

Q. What methodologies evaluate this compound’s role in amino acid decarboxylation pathways?

- Enzyme kinetics : Measure Michaelis constants (Km) for this compound (e.g., Km = 3.0 × 10⁻³ M in bacterial 2-methylalanine catabolism) .

- Aerobic vs. anaerobic assays : Compare CO₂ production in whole-cell extracts under nitrogen vs. oxygen atmospheres to confirm decarboxylase activity .

- Keto acid supplementation : Test pyruvate’s role in regenerating this compound from pyridoxamine phosphate .

Q. How can researchers address contradictions in this compound’s therapeutic efficacy across studies?

- Dose-response meta-analysis : Pool data from randomized trials (e.g., tardive dyskinesia studies) using standardized scales like the Extrapyramidal Symptoms Rating Scale (ESRS) .

- Subgroup stratification : Control for variables such as dialysis status, co-factor availability, and receptor subtype expression .

- Contradictory findings :

- Positive correlation: Pyridoxal derivatives reduce ESRS scores by 4.07 points vs. placebo .

- Uncertainty: Side-effect risk ratios (RR = 3.97) lack statistical significance due to small sample sizes .

Methodological Notes

- Avoid unreliable sources : Prioritize peer-reviewed studies over commercial databases (e.g., Sigma-Aldrich product sheets are excluded per guidelines).

- Data reproducibility : Detailed protocols for enzyme assays and structural analyses are critical (e.g., dialysis conditions, cryo-EM resolution thresholds) .

- Ethical compliance : Follow institutional guidelines for handling pyridoxal derivatives, including waste disposal and stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.